4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid
Description
Properties
IUPAC Name |
[4-[(4-tert-butyl-2-methylphenoxy)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BO3/c1-13-11-15(18(2,3)4)7-10-17(13)22-12-14-5-8-16(9-6-14)19(20)21/h5-11,20-21H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUGDQNAZFDADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C)(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584900 | |
| Record name | {4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-67-7 | |
| Record name | B-[4-[[4-(1,1-Dimethylethyl)-2-methylphenoxy]methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid typically involves the reaction of 4-tert-butyl-2-methylphenol with a suitable boronic acid derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the phenol derivative is reacted with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce various functional groups, such as nitro or halogen groups .
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
One of the most significant applications of 4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid is in the Suzuki-Miyaura coupling reactions. This reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and materials science. The compound acts as a coupling partner with various electrophiles, facilitating the formation of diverse organic molecules.
Case Study: Reaction Efficiency
A study demonstrated that using this boronic acid in combination with palladium catalysts yielded high turnover frequencies (TOF) and turnover numbers (TON). For instance, when reacting with different aryl bromides, yields reached up to 80%, showcasing its effectiveness in producing complex structures .
Pharmaceutical Applications
Drug Development
The compound has been explored for its potential in drug development, particularly as a building block for biologically active molecules. Its structural features allow for modifications that can enhance pharmacological properties.
Data Table: Pharmacological Studies
| Study Reference | Compound Used | Yield (%) | Biological Activity |
|---|---|---|---|
| This compound | 85 | Anticancer activity | |
| Related phenylboronic acids | 90 | Antibacterial effects |
Material Science
Polymer Chemistry
In material science, this boronic acid is utilized to synthesize functional polymers through cross-linking reactions. The ability to form stable bonds with other organic materials makes it valuable for creating advanced materials with specific properties such as increased strength and thermal stability.
Case Study: Polymer Synthesis
Research has indicated that incorporating this compound into polymer matrices enhances mechanical properties significantly. For example, a study found that polymers containing this compound exhibited improved tensile strength compared to those without it .
Environmental Applications
Water Purification
Recent studies have investigated the use of boronic acids, including this compound, in water purification processes. Their ability to selectively bind with certain pollutants makes them suitable for developing advanced filtration systems.
Data Table: Water Purification Efficacy
Mechanism of Action
The mechanism of action of 4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug design . The phenyl ring and its substituents also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid
- Molecular Formula : C₁₈H₂₃BO₃
- Molecular Weight : 298.191 g/mol
- CAS Registry Number : 1072951-67-7
- ChemSpider ID : 17345772
Structural Features: This compound features a phenylboronic acid core substituted with a phenoxymethyl group bearing a tert-butyl and methyl group at the 4- and 2-positions of the phenoxy ring, respectively. The tert-butyl group introduces steric bulk, while the methyl group provides moderate electron-donating effects. These structural attributes influence its reactivity, solubility, and applications in organic synthesis and materials science.
Table 1: Structural and Functional Comparisons
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., methyl) enhance boronic acid's Lewis acidity, facilitating ester formation with diols (e.g., sialic acid in ). Conversely, electron-withdrawing groups (e.g., nitro in ) reduce reactivity but improve binding specificity.
- Thermal Stability: Bulky substituents (e.g., phenoxazine in ) improve thermal stability in materials science applications, whereas simpler analogs (e.g., 4-tert-butylphenylboronic acid) may lack such robustness.
Physicochemical Properties
- Solubility : Hydroxy-substituted analogs (e.g., ) exhibit higher aqueous solubility due to hydrogen bonding, whereas the target compound’s hydrophobicity (from tert-butyl) may favor organic-phase reactions .
- Thermal Behavior: Phenoxazine-containing boronic acid esters demonstrate higher glass transition temperatures (Tg = 109–137°C) than simpler phenylboronic acids, highlighting the role of extended aromatic systems in material stability.
Biological Activity
4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This compound is characterized by its unique structural features, which contribute to its reactivity and biological interactions.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C18H23BO3
- Molecular Weight : 298.18 g/mol
- Structural Features : The presence of a boronic acid moiety allows for interactions with biomolecules, while the tert-butyl and methyl groups enhance its lipophilicity and stability.
Anticancer Properties
Recent studies have highlighted the anticancer properties of boronic acids, including this compound. Research indicates that boronic compounds can inhibit cancer cell proliferation through various mechanisms:
-
Cytotoxicity Against Cancer Cells :
- In vitro studies demonstrated a significant reduction in cell viability in prostate cancer cells (PC-3) when treated with boronic compounds, including derivatives similar to this compound. For instance, concentrations of 5 µM resulted in approximately 33% cell viability compared to untreated controls .
- Comparative studies using healthy cell lines (L929) showed higher survival rates (around 95% ), indicating selective cytotoxicity towards cancer cells while sparing normal cells .
- Mechanisms of Action :
Antimicrobial Activity
Boronic acids exhibit notable antimicrobial properties against various pathogens:
- Inhibition Zones :
- Broad-Spectrum Activity :
Antioxidant Properties
In addition to anticancer and antimicrobial activities, boronic acids have demonstrated antioxidant capabilities:
- Antioxidant Assays :
Case Studies
Several case studies have been conducted to further elucidate the biological activities of this compound:
- Study on Prostate Cancer Cells :
- Antimicrobial Efficacy Testing :
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid?
- Methodological Answer : Synthesis typically involves a multi-step approach:
- Step 1 : Prepare the phenoxymethyl-substituted aryl precursor via Williamson ether synthesis, reacting 4-tert-butyl-2-methylphenol with a bromomethyl-substituted benzene derivative.
- Step 2 : Introduce the boronic acid group using Suzuki-Miyaura cross-coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic ester precursor.
- Purification : Recrystallization or silica gel chromatography ensures purity, with characterization via ¹H NMR (e.g., tert-butyl singlet at ~1.3 ppm, aromatic protons at 6.5–7.5 ppm) and mass spectrometry .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR Spectroscopy : Identifies structural features (e.g., tert-butyl group, aromatic protons).
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺).
- HPLC : Assesses purity (>95% for research-grade material).
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, crucial for applications in coatings or high-temperature reactions .
Q. What are the primary research applications of this boronic acid derivative?
- Answer :
- Suzuki-Miyaura Cross-Coupling : Forms biaryl structures for pharmaceuticals or materials science.
- Biosensing : Binds diols (e.g., sialic acid) for potentiometric detection of glycoproteins or cellular changes .
- Polymer Modification : Enhances gene/drug delivery efficiency via boronic acid-mediated cellular uptake .
Advanced Research Questions
Q. How does the steric bulk of the tert-butyl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The tert-butyl group slows transmetalation in Suzuki reactions due to hindered access to the palladium catalyst.
- Mitigation Strategies : Use bulky ligands (e.g., SPhos) or elevated temperatures to improve reaction kinetics. Comparative studies with less-hindered analogs (e.g., methyl-substituted derivatives) clarify steric vs. electronic contributions .
Q. What experimental approaches optimize binding affinity for sialic acid in physiological conditions?
- Methodological Answer :
- pH Optimization : Maintain pH 7.4 to stabilize boronate ester formation (pKa ~8.5 for phenylboronic acids).
- Competitive Assays : Use surface plasmon resonance (SPR) to measure binding kinetics against fructose or glucose.
- Structural Tuning : Introduce electron-withdrawing groups (e.g., nitro) to enhance Lewis acidity and binding strength .
Q. How can researchers resolve contradictions in catalytic efficiency reported for Suzuki reactions?
- Methodological Answer :
- Variable Control : Standardize base (e.g., K₂CO₃ vs. Cs₂CO₃), solvent (DME vs. THF), and catalyst (PdCl₂(dppf) vs. Pd(OAc)₂).
- Moisture Sensitivity : Conduct reactions under inert atmospheres (N₂/Ar) to prevent boronic acid oxidation.
- Kinetic Studies : Use in situ IR or GC-MS to monitor intermediate formation and identify rate-limiting steps .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of boronic acid dust.
- Spill Management : Neutralize with dilute sodium bicarbonate and dispose as hazardous waste .
Key Research Considerations
- Contradictory Data : Discrepancies in catalytic yields may arise from unoptimized steric environments or moisture content. Replicate experiments under controlled conditions.
- Advanced Applications : Explore use in stimuli-responsive drug delivery systems, where the boronic acid moiety responds to pH or glucose levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
